2-Hexyl-4-phenyl-1,3-dioxolane

Catalog No.
S15681695
CAS No.
55668-39-8
M.F
C15H22O2
M. Wt
234.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hexyl-4-phenyl-1,3-dioxolane

CAS Number

55668-39-8

Product Name

2-Hexyl-4-phenyl-1,3-dioxolane

IUPAC Name

2-hexyl-4-phenyl-1,3-dioxolane

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

InChI

InChI=1S/C15H22O2/c1-2-3-4-8-11-15-16-12-14(17-15)13-9-6-5-7-10-13/h5-7,9-10,14-15H,2-4,8,11-12H2,1H3

InChI Key

KTOWLVSBAQAKPG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1OCC(O1)C2=CC=CC=C2

2-Hexyl-4-phenyl-1,3-dioxolane is an organic compound characterized by a dioxolane ring structure, which consists of two oxygen atoms and three carbon atoms in a five-membered ring. The compound features a hexyl group (a six-carbon alkyl chain) and a phenyl group (a benzene ring) attached to the dioxolane structure. This configuration contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and materials science.

  • Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids or ketones.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, yielding alcohols.
  • Substitution: Nucleophilic substitution reactions may occur with alkyl halides or acyl chlorides, leading to the formation of substituted dioxolanes.

These reactions highlight the compound's versatility in organic synthesis.

The synthesis of 2-Hexyl-4-phenyl-1,3-dioxolane typically involves the acetalization of carbonyl compounds with diols. A common synthetic route includes:

  • Reactants: Benzaldehyde (a carbonyl compound) is reacted with 1,2-hexanediol in the presence of an acid catalyst such as p-toluenesulfonic acid.
  • Conditions: The reaction is conducted under reflux in a solvent like toluene, where water is continuously removed using a Dean-Stark apparatus to drive the reaction forward.
  • Industrial Methods: For large-scale production, optimized catalysts and continuous flow reactors may be employed to enhance yield and purity.

2-Hexyl-4-phenyl-1,3-dioxolane has several potential applications:

  • Organic Synthesis: Its ability to act as a protecting group for carbonyl compounds makes it valuable in synthetic organic chemistry.
  • Materials Science: Due to its unique structure, it may find use in developing new materials with specific properties such as improved thermal stability or solubility.
  • Pharmaceuticals: Similar compounds have been explored for their medicinal properties, suggesting potential applications in drug development .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-Hexyl-4-phenyl-1,3-dioxolane. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Ethyl-4-phenyl-1,3-dioxolaneEthyl group instead of hexylPotentially different solubility and reactivity
2-Butyl-4-phenyl-1,3-dioxolaneButyl group instead of hexylMay exhibit different physical properties
2-Octyl-4-phenyl-1,3-dioxolaneLonger octyl chainIncreased hydrophobicity compared to hexyl variant
2-Hexyl-2-methyl-4-phenyl-1,3-dioxolaneContains both hexyl and methyl groupsEnhanced stability and reactivity due to dual substituents

Uniqueness

2-Hexyl-4-phenyl-1,3-dioxolane stands out due to its combination of a hexyl chain and a phenyl group on the dioxolane ring. This unique configuration may offer distinct chemical reactivity and physical properties compared to other similar compounds.

XLogP3

4.3

Hydrogen Bond Acceptor Count

2

Exact Mass

234.161979940 g/mol

Monoisotopic Mass

234.161979940 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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